3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a bromine atom, an ethyl group attached to a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The final step often involves the bromination of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are meticulously controlled to avoid side reactions and to maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization Reactions: The pyrazole and pyrimidine rings can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the electronic structure of the compound.
Scientific Research Applications
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but differs in its functional groups and overall structure.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with different substituents that confer distinct properties.
Uniqueness
What sets 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid apart is its combination of a bromine atom, an ethyl group, and a trifluoromethyl group
Properties
Molecular Formula |
C13H9BrF3N5O2 |
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Molecular Weight |
404.14 g/mol |
IUPAC Name |
3-bromo-5-(1-ethylpyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H9BrF3N5O2/c1-2-21-4-3-6(19-21)7-5-8(12(23)24)22-11(18-7)9(14)10(20-22)13(15,16)17/h3-5H,2H2,1H3,(H,23,24) |
InChI Key |
IAFLYEAWIRPNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NN3C(=C2)C(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
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